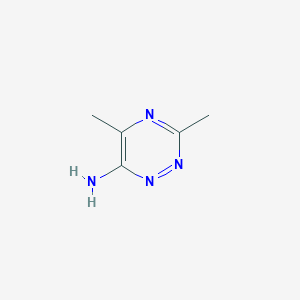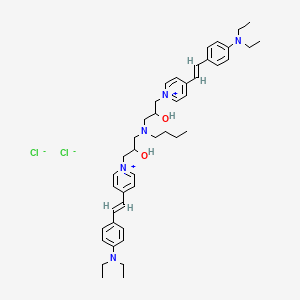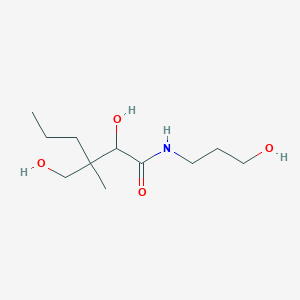
DL-Ethyl-panthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Ethyl-panthenol: is a derivative of panthenol, which is an alcohol analog of pantothenic acid (vitamin B5). It is commonly used in various cosmetic and pharmaceutical products due to its moisturizing and healing properties. This compound is a racemic mixture containing both the dextrorotatory (D) and levorotatory (L) isomers of panthenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Ethyl-panthenol can be synthesized through the condensation reaction of DL-pantolactone and 3-aminopropanol. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst . The reaction conditions may vary, but common parameters include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale continuous reactors. The process involves the continuous introduction of DL-pantolactone and 3-aminopropanol into the reactor, followed by purification steps such as solvent recovery and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Ethyl-panthenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pantothenic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Pantothenic acid.
Reduction: Panthenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: DL-Ethyl-panthenol is used in enantiospecific high-performance liquid chromatography (HPLC) separation of pantothenic acid, panthenol, and pantolactone enantiomers .
Biology: It is used in studies related to cell proliferation and wound healing due to its ability to promote fibroblast proliferation and accelerate re-epithelialization .
Medicine: this compound is included in topical formulations for its anti-inflammatory and moisturizing properties. It is effective in treating dermatological conditions such as eczema and psoriasis .
Industry: In the cosmetic industry, this compound is used in hair care products to improve hair structure, add luster, and reduce static .
Mechanism of Action
DL-Ethyl-panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation. Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and the Krebs cycle .
Comparison with Similar Compounds
D-Panthenol: The biologically active form of panthenol, known for its superior moisturizing properties.
Pantothenic Acid: The vitamin B5 form, essential for various metabolic functions.
Panthenyl Ethyl Ether: Another derivative used in cosmetics for its moisturizing effects
Uniqueness: DL-Ethyl-panthenol is unique due to its racemic mixture, which provides a balance of properties from both isomers. This makes it versatile for use in various applications, from cosmetics to pharmaceuticals .
Properties
Molecular Formula |
C11H23NO4 |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
2-hydroxy-3-(hydroxymethyl)-N-(3-hydroxypropyl)-3-methylhexanamide |
InChI |
InChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16) |
InChI Key |
PKYMZYZSRJTROL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)C(C(=O)NCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


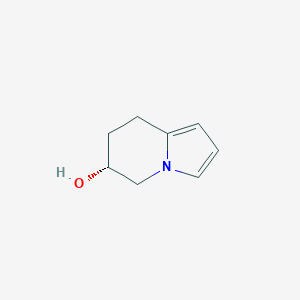

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
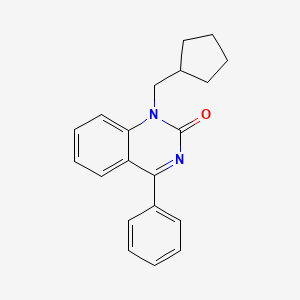
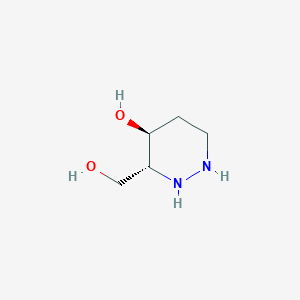
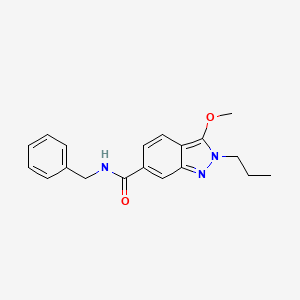
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
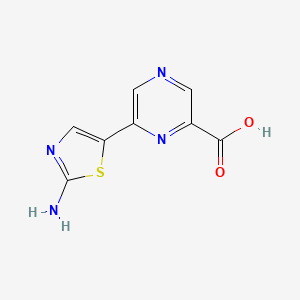
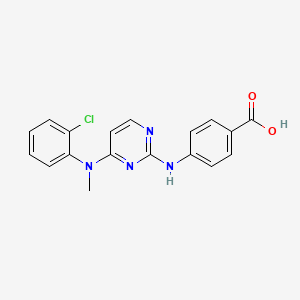

![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
